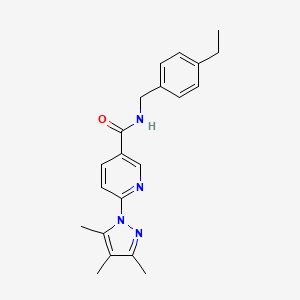

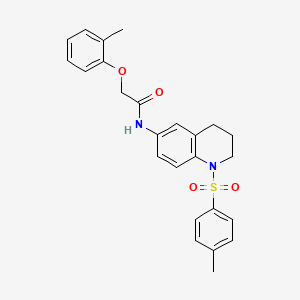

N-(4-ethylbenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-ethylbenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide, also known as TAK-242, is a small molecule inhibitor that has been extensively studied for its potential use in treating inflammatory diseases. TAK-242 was first synthesized in 2003 by a team of researchers at Takeda Pharmaceutical Company Limited in Japan. Since then, it has been the subject of numerous scientific studies, and its mechanism of action and therapeutic potential have been explored in detail.

科学的研究の応用

Synthesis and Biological Activities

N-substitutedphenyl-2-pyrazolylnicotinamides, closely related to N-(4-ethylbenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide, have been synthesized for their potential insecticidal and fungicidal activities. These compounds, including similar derivatives, exhibited significant insecticidal activity at concentrations of 200 mg/L, with one compound showing a 70% mortality rate against Mythimna separata Walker. Furthermore, some compounds displayed favorable fungicidal activities towards Physalospora piricola and Alternaria solani Sorauer (Shang et al., 2019).

Bioactivity Studies on Derivatives

A series of derivatives, including those with 3,4,5-trimethyl-1H-pyrazol-1-yl structures, were synthesized and tested for their cytotoxicity and potential as carbonic anhydrase inhibitors. The 3,4,5-trimethoxy and 4-hydroxy derivatives showed notable cytotoxic activities, crucial for further anti-tumor activity studies, while some sulfonamides strongly inhibited human cytosolic isoforms hCA I and II (Gul et al., 2016).

Na+/Ca2+ Exchange Inhibition

YM-244769, a derivative with a structure similar to the queried compound, is a potent Na+/Ca2+ exchange (NCX) inhibitor. It preferentially inhibited intracellular Na+-dependent 45Ca2+ uptake via NCX3. This compound has therapeutic potential as a neuroprotective drug, highlighting the relevance of such structures in medical research (Iwamoto & Kita, 2006).

Anticancer Drug Candidates

N-substitutedphenyl-2-pyrazolylnicotinamides, structurally related to the queried compound, have been studied for their anticancer properties. Compounds with modifications in the pyrazole ring showed significant antifungal activity and potent inhibitory effect against SDH enzymes, suggesting their potential as anticancer drug candidates (Gul et al., 2018).

Molecular Assemblies and Cocrystals

Studies on cocrystals involving nicotinamide derivatives have contributed to understanding the interaction networks in pharmaceuticals. This research can guide the design of more effective drug formulations and enhance the stability of active pharmaceutical ingredients (Jarzembska et al., 2017).

NAMPT Activation

A urea-containing derivative, structurally related to the queried compound, was identified as a potent activator of Nicotinamide phosphoribosyltransferase (NAMPT), a therapeutic target for various diseases. This highlights the potential of such derivatives in the treatment of diseases related to metabolism and aging (Akiu et al., 2021).

Antioxidant and Anticancer Agents

Certain derivatives, including those with pyrazole and indenone rings, have been synthesized and found to be potent antioxidant and antihyperglycemic agents. This suggests the utility of these compounds in managing oxidative stress-related disorders and diabetes (Kenchappa et al., 2017).

特性

IUPAC Name |

N-[(4-ethylphenyl)methyl]-6-(3,4,5-trimethylpyrazol-1-yl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O/c1-5-17-6-8-18(9-7-17)12-23-21(26)19-10-11-20(22-13-19)25-16(4)14(2)15(3)24-25/h6-11,13H,5,12H2,1-4H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PARJEWDFNBPWBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CNC(=O)C2=CN=C(C=C2)N3C(=C(C(=N3)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(7-oxo-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2466611.png)

![tert-Butyl ((6-azaspiro[3.4]octan-5-yl)methyl)carbamate](/img/structure/B2466613.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-tosylacetamide](/img/structure/B2466614.png)

![3-(4-(difluoromethoxy)phenyl)-3-hydroxy-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2466616.png)

![4-[4-(dimethylamino)benzenecarbothioyl]-N-ethylpiperazine-1-carbothioamide](/img/structure/B2466618.png)

![4-[(Pyrrolidin-2-yl)methoxy]quinoline](/img/structure/B2466620.png)

![N-(1-Cyanoethyl)-3-[(2-hydroxy-2-phenylethyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2466624.png)

![N-(benzo[d]thiazol-2-yl)-1-(6-(pyridin-3-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2466626.png)

![N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride](/img/structure/B2466629.png)

![9-(4-bromophenyl)-3-(2-methoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2466631.png)